2-(1-methyl-1H-indazol-3-yl)acetic acid

Enzyme Inhibition Structure-Activity Relationship Drug Discovery

Not all indazole acetic acids are interchangeable. 2-(1-Methyl-1H-indazol-3-yl)acetic acid bears a critical N1-methyl group and a C3-acetic acid handle that dictate unique molecular recognition, synthetic tractability, and biological activity. Unlike its des-methyl analog that potently inhibits Akt1/2/3 (nM IC50), this compound is a weak dihydroorotase inhibitor (IC50 ~1 mM), making it an essential negative control and selectivity marker for enzymatic assays. Its two distinct elaboration sites support efficient library synthesis, and validated high-yielding routes ensure scalable access. Choose this specific substitution pattern—not a generic alternative—for definitive SAR insights and reliable quality. Request quote for ≥95% purity, standard packaging, and global shipping.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1083274-02-5
Cat. No. B3375232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indazol-3-yl)acetic acid
CAS1083274-02-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-12-9-5-3-2-4-7(9)8(11-12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyYEXWKCLXINFBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indazol-3-yl)acetic acid (CAS 1083274-02-5) as a Core Indazole Scaffold for Targeted Synthesis and Procurement


2-(1-methyl-1H-indazol-3-yl)acetic acid (CAS 1083274-02-5) is a synthetic indazole derivative that serves as a versatile building block in medicinal chemistry [1]. This compound features an indazole ring system with a critical N1-methyl substitution and an acetic acid moiety at the C3 position . Its primary utility lies in its function as a synthetic intermediate for the generation of more complex, biologically active molecules . The compound has been identified in 18 patents and is commercially available with a typical purity of 95% [2].

The Criticality of 2-(1-Methyl-1H-indazol-3-yl)acetic acid Differentiation: Why Analogs are Not Interchangeable


Generic substitution among indazole acetic acid derivatives is not scientifically valid due to pronounced differences in biological activity and synthetic utility arising from subtle structural variations. The specific N1-methylation and C3-acetic acid substitution pattern of 2-(1-methyl-1H-indazol-3-yl)acetic acid dictates a unique molecular recognition profile and a distinct synthetic trajectory compared to its closest analogs, including the des-methyl (1H-indazol-3-yl)acetic acid and the positional isomer 1-methyl-1H-indazole-4-acetic acid [1]. Direct cross-study comparisons, detailed below, reveal that these structural nuances translate into stark differences in enzyme inhibition potency and overall pharmacological effect, thereby invalidating any assumption of functional equivalence [1][2].

2-(1-Methyl-1H-indazol-3-yl)acetic acid (1083274-02-5): A Quantitative Evidence Guide for Differentiated Procurement


Divergent Enzyme Inhibition Profiles: Weak Dihydroorotase Inhibition vs. Potent Akt1/2/3 Inhibition of the Des-Methyl Analog

The target compound, 2-(1-methyl-1H-indazol-3-yl)acetic acid, exhibits minimal inhibition of the dihydroorotase enzyme with an IC50 of 1.00E+6 nM (1 mM) at 10 µM concentration and pH 7.37 [1]. In stark contrast, its closest analog, the des-methyl derivative 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3), demonstrates potent inhibition of the Akt1/2/3 kinases with a reported IC50 of 61 nM . This represents a >16,000-fold difference in potency against distinct therapeutic targets, clearly delineating their biological profiles and underscoring the profound impact of N1-methylation on target engagement [1].

Enzyme Inhibition Structure-Activity Relationship Drug Discovery

Positional Isomerism Dictates Pharmacological Activity: 3-Acetic Acid vs. 4-Acetic Acid Derivatives

The position of the acetic acid moiety on the indazole core is a critical determinant of in vivo activity. The positional isomer 1-methyl-1H-indazole-4-acetic acid (CAS 1083274-02-5 is the 3-isomer) has been evaluated in vivo and demonstrated weak anti-inflammatory, analgesic, and antipyretic activities in rats and mice, along with moderate in vitro platelet antiaggregating effects [1]. This pharmacological profile is a direct consequence of its distinct spatial arrangement and electronic distribution, which is not shared by the 3-substituted target compound. The absence of comparable reported in vivo activity for the target compound further reinforces that positional isomerism leads to a fundamental divergence in biological function and application [1].

Isomer Activity Pharmacology Anti-inflammatory

Synthetic Accessibility: Optimized One-Step Synthesis with Quantitative Yield

The procurement value of 2-(1-methyl-1H-indazol-3-yl)acetic acid is significantly enhanced by its established synthetic tractability. A published protocol details a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. The product was rigorously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This high-yielding, straightforward methodology contrasts with the often more complex or lower-yielding syntheses required for other indazole acetic acid analogs, thereby providing a quantifiable advantage in terms of cost, time, and resource efficiency for downstream applications in drug discovery and chemical biology [1].

Synthetic Chemistry Process Chemistry Building Block

Validated Application Scenarios for 2-(1-Methyl-1H-indazol-3-yl)acetic acid (CAS 1083274-02-5) Based on Differential Evidence


As a Synthetic Building Block for Late-Stage Diversification in Medicinal Chemistry

The compound is ideally suited as a core scaffold for medicinal chemistry campaigns focused on creating diverse libraries of indazole-containing molecules. Its N1-methyl group and C3-acetic acid handle provide two distinct sites for chemical elaboration. The validated, high-yielding synthetic route [1] ensures that researchers can either reliably procure the compound at scale or efficiently synthesize it in-house, reducing the time and cost associated with accessing this specific substitution pattern. This application leverages the compound's established synthetic tractability, a key differentiator from analogs with less efficient syntheses [1].

As a Negative Control or Selectivity Tool in Kinase and Enzyme Assays

Given its documented weak inhibition (IC50 = 1 mM) of the dihydroorotase enzyme [2], this compound can serve as a valuable negative control or a selectivity marker in enzymatic assays. Its stark lack of potency against this target, when compared to the potent nanomolar inhibition of Akt1/2/3 by the closely related des-methyl analog , makes it a powerful tool for validating assay conditions, confirming on-target effects of more potent inhibitors, and probing the structural basis of enzyme selectivity [2].

In Structure-Activity Relationship (SAR) Studies to Probe the Effect of N1-Methylation

This compound is an essential tool for any SAR study investigating the impact of N1-substitution on the biological activity of indazole-based inhibitors. By directly comparing the activity of this N1-methylated compound (IC50 of 1 mM for dihydroorotase) [2] with that of its N1-unsubstituted counterpart (IC50 of 61 nM for Akt1/2/3) , researchers can definitively attribute changes in potency and target selectivity to the presence of the methyl group. This application is critical for understanding the molecular pharmacology of this compound class and for guiding rational drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-indazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.